Head-to-Head LogP Comparison: 2-Methyl Substituent Significantly Increases Lipophilicity
The presence of a 2-methyl group in the target compound dramatically increases its lipophilicity compared to the non-methylated analog, a critical parameter for medicinal chemistry optimization. The target compound (6-Chloro-2-methylimidazo[1,2-b]pyridazin-3-amine) has a calculated LogP of 1.27, whereas the direct des-methyl analog (6-Chloroimidazo[1,2-b]pyridazin-3-amine) has a significantly lower LogP of 0.37, indicating a more than 8-fold difference in predicted partition coefficient [1].
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 1.27 |
| Comparator Or Baseline | 6-Chloroimidazo[1,2-b]pyridazin-3-amine (CAS 166176-45-0): LogP = 0.37 |
| Quantified Difference | Δ LogP = +0.90, representing an ~8-fold higher partition coefficient for the target compound |
| Conditions | Calculated LogP values from ACD/Labs software as reported on leyan.com and chemsrc.com |
Why This Matters
This LogP difference is substantial in drug discovery, as it directly impacts membrane permeability, solubility, and off-target binding, making the target compound a more suitable starting point for projects requiring balanced lipophilicity.
- [1] Chemsrc.com. 3-Amino-6-chloroimidazo[1,2-b]pyridazine (CAS 166176-45-0) Product Page. View Source
